An In-depth Technical Guide to Phenyl β-D-galactoside: Structure, Properties, and Applications
An In-depth Technical Guide to Phenyl β-D-galactoside: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of Phenyl β-D-galactoside, a crucial substrate in molecular biology and biochemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, its primary applications, and detailed protocols for its use. Our focus is on delivering not just data, but also the underlying scientific principles and practical insights to empower your research.
Core Molecular Identity and Structure
Phenyl β-D-galactoside is a synthetic glycoside composed of a galactose sugar moiety linked to a phenyl group via a β-glycosidic bond.[1] This structure is fundamental to its function as a substrate for β-galactosidase.
The key structural characteristics are:
-
Galactose Unit: A pyranose ring form of D-galactose.
-
Phenyl Group: An aromatic ring attached to the anomeric carbon.
-
β-Glycosidic Bond: The linkage between the galactose and the phenyl group, which is specifically recognized and cleaved by the β-galactosidase enzyme.[1]
The IUPAC name for this compound is (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol.[2][3][4]
Chemical Structure Visualization
Caption: 2D representation of Phenyl β-D-galactoside structure.
Physicochemical Properties
The utility of Phenyl β-D-galactoside in various assays is dictated by its specific physical and chemical properties. These properties influence its solubility in assay buffers, stability during storage, and interaction with the enzyme.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₆ | [5][6][7] |
| Molecular Weight | 256.25 g/mol | [5][6][7] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Melting Point | 153-155 °C | [8] |
| Solubility | Soluble in water (2% concentration), though some sources note very faint turbidity. | [1][9] |
| Optical Rotation | [α]D20 = -40 to -45 ° (c=1 in water) | [7] |
| Storage Temperature | -20°C, protected from light. | [9][10] |
| Stability | Stable, but incompatible with strong oxidizing agents. | [8] |
Expert Insight: The solubility in water, while sufficient for most biochemical assays, can be a limiting factor at very high concentrations. It is advisable to prepare stock solutions fresh and ensure complete dissolution before adding to the reaction mixture. The specified storage conditions are critical to prevent degradation and ensure consistent experimental results.
Principle of Action: The Enzymatic Reaction
Phenyl β-D-galactoside serves as a chromogenic substrate for the enzyme β-galactosidase. The enzyme catalyzes the hydrolysis of the β-glycosidic bond, releasing galactose and phenol.[1]
The reaction can be summarized as:
Phenyl β-D-galactoside + H₂O --(β-galactosidase)--> Galactose + Phenol
The production of phenol can be monitored, or in many applications, the toxicity of the released phenol is utilized for selection purposes.[1]
Caption: Enzymatic hydrolysis of Phenyl β-D-galactoside by β-galactosidase.
Key Applications in Research and Development
The unique properties of Phenyl β-D-galactoside make it a versatile tool in several scientific domains.
Chromogenic Substrate for β-Galactosidase Assays
While not as commonly used for simple colorimetric assays as ONPG (o-nitrophenyl-β-D-galactopyranoside)[11], which produces a yellow color upon cleavage[12][13], Phenyl β-D-galactoside is a fundamental substrate for studying β-galactosidase activity.
Selection of lacZ Mutants
A significant application lies in the positive selection of mutants in the lacZ gene.[1][10] The phenol released upon hydrolysis is toxic to many microorganisms.[1] This allows for the design of selective media where only cells lacking a functional β-galactosidase (i.e., lacZ mutants) can grow. This is a powerful technique in microbial genetics and molecular biology.
Fucosyltransferase Detection
Phenyl β-D-galactopyranoside also serves as an acceptor substrate in fucosyltransferase detection assays.[5][10] This is particularly relevant in glycobiology for studying enzymes involved in the synthesis of complex carbohydrates.
Broader Research and Development Contexts
-
Biochemical Research: It is used to study galactosidases, which are crucial for understanding carbohydrate metabolism.[7]
-
Pharmaceutical Development: Its structural features are utilized in drug formulation studies to potentially enhance the solubility and bioavailability of certain medications.[7]
-
Food Industry: There are applications for this compound as a potential sweetening agent or flavor enhancer.[7]
Experimental Protocol: β-Galactosidase Activity Assay
This protocol provides a generalized framework for assaying β-galactosidase activity using Phenyl β-D-galactoside. The specific concentrations and incubation times may need to be optimized depending on the enzyme source and activity.
Materials:
-
Phenyl β-D-galactoside stock solution (e.g., 10 mM in water, freshly prepared)
-
β-galactosidase enzyme solution (of unknown or known concentration)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0, containing 1 mM MgCl₂)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture by adding the assay buffer.
-
Pre-incubation: Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiation of Reaction: Add a known volume of the enzyme solution to the reaction mixture. The final volume should be kept consistent across all assays.
-
Substrate Addition: Start the reaction by adding the Phenyl β-D-galactoside stock solution to a final desired concentration (e.g., 1 mM). Mix gently.
-
Incubation: Incubate the reaction at the chosen temperature for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding the stop solution. This will raise the pH and inactivate the enzyme.
-
Measurement: The product, phenol, can be quantified using various methods. A common approach is to measure its absorbance at a specific wavelength, though this may require a secondary reaction to produce a colored product. For selection assays, the toxicity of phenol is the endpoint.
-
Controls: Always include a negative control (no enzyme) to account for any non-enzymatic hydrolysis of the substrate.
Caption: General workflow for a β-galactosidase assay.
Safety and Handling
Phenyl β-D-galactoside should be handled with appropriate laboratory precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. It is generally considered stable but should be kept away from strong oxidizing agents.[8]
Conclusion
Phenyl β-D-galactoside is a valuable and versatile tool for researchers in various fields of life sciences. Its well-defined chemical structure and properties make it an ideal substrate for studying β-galactosidase activity, selecting for genetic mutants, and investigating other enzymatic reactions. A thorough understanding of its characteristics and the principles of its application, as outlined in this guide, is essential for its effective and reliable use in a research setting.
References
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Sigma-Aldrich. Phenyl-b- D -galactopyranoside = 98 TLC 2818-58-8.
-
Santa Cruz Biotechnology. Phenyl-β-D-galactopyranoside, CAS 2818-58-8.
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Glycosynth. Phenyl beta-D-galactopyranoside.
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ChemicalBook. Phenylgalactoside | 2818-58-8.
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Angene Chemical. Phenyl-beta-d-galactopyranoside(CAS# 2818-58-8 ).
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PubChem. Phenyl-D-galactopyranoside | C12H16O6 | CID 124323.
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Chem-Impex. Phenyl-β-D-galactopyranoside.
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ScienceDirect. Phenyl-β-D-galactopyranoside.
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PubChem. 2-Phenylethyl beta-D-galactopyranoside | C14H20O6 | CID 84675.
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PubChem. Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside.
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Chem-Impex. Phenyl-1-thio-β-D-galactopyranoside.
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GoldBio. Phenyl-β-D- galactopyranoside.
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PubMed. Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7.
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SupraBank. Molecules - Phenyl-β-D-galactopyranoside.
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MilliporeSigma. Phenyl-b- D -galactopyranoside = 98 TLC 2818-58-8.
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G-Biosciences. Enzyme Substrate Products for Beta-Galactosidase.
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Sigma-Aldrich. 4-Aminophenyl β-D-galactopyranoside β-galactosidasesubstrate 5094-33-7.
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PubMed. A rapid enzyme assay for beta-galactosidase using optically gated sample introduction on a microfabricated chip.
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Thermo Fisher Scientific. β-Gal Assay Kit.
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ResearchGate. Which substrate you can recommend to use in β-galactosidase inhibition assay?.
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PMC. Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target.
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MedchemExpress. Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside.
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Sigma-Aldrich. Phenyl-b- D -galactopyranoside = 98 TLC 2818-58-8.
-
ResearchGate. Synthesis of propyl-β-D-galactoside with free and immobilized β-galactosidase from Aspergillus oryzae | Request PDF.
-
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SciELO. INTRODUCTION β-galactosidase or β-D-galactoside- galactohydrolase (EC. 3.2.1.23) is used industrially to obtain the hydrolyzat.
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